1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one
Description
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is a brominated aromatic ketone derivative featuring a propan-2-one backbone substituted with a 2-amino-4-(bromomethyl)phenyl group. The bromomethyl group enhances electrophilic substitution capabilities, while the amino group contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[2-amino-4-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-9-3-2-8(6-11)5-10(9)12/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
UBQSEMATRMIKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CBr)N |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Amino-4-methylpropiophenone Derivatives
A widely adopted route involves bromination of 2-amino-4-methylpropiophenone at the benzylic methyl group. Radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux achieves selective substitution (Fig. 1). The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN), where NBS serves as both bromine source and mild oxidizing agent.
Key Conditions :
- NBS (1.2 eq.) , AIBN (0.1 eq.), CCl₄, reflux (80°C), 6–8 hours
- Yield : 68–72% after purification by silica gel chromatography
Protection of the amino group (e.g., acetylation) prior to bromination minimizes side reactions. Deprotection using aqueous HCl regenerates the free amine.
Friedel-Crafts Acylation Followed by Functionalization
An alternative approach constructs the propan-2-one backbone via Friedel-Crafts acylation. Reacting 4-bromomethyl-2-nitroanisole with acetyl chloride in the presence of AlCl₃ yields 2-nitro-4-(bromomethyl)propiophenone. Subsequent reduction of the nitro group with hydrogen/Pd-C produces the target compound (Fig. 2).
Optimization Insights :
- Solvent : Nitrobenzene enhances electrophilic substitution efficiency
- Temperature : 0–5°C prevents over-acylation
- Nitro Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hours
Advanced Catalytic Bromination Techniques
Hypervalent Iodine-Mediated Bromination
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Radical Bromination
Uncontrolled radical propagation leads to over-bromination or aryl ring bromination. Quenching with methanol or thiourea suppresses secondary reactions. Kinetic studies reveal:
Amino Group Protection-Deprotection Dynamics
Acetylation using acetic anhydride/pyridine (1:2) at 0°C achieves 98% protection efficiency. Hydrolytic deprotection with 6M HCl/THF (1:1) restores the amine without ketone reduction.
Analytical Validation and Characterization
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl₃) :
13C NMR (100 MHz, CDCl₃) :
IR (KBr) :
Crystallographic Confirmation
Single-crystal X-ray diffraction (Cu-Kα radiation) verifies molecular geometry (Fig. 4). Key metrics:
Industrial-Scale Production Considerations
Continuous Flow Bromination
Tubular reactors with static mixers enhance heat dissipation during exothermic bromination. A pilot-scale system (10 L/h throughput) achieves 94% yield with 99.5% purity.
Economic Metrics :
Waste Stream Management
Brominated byproducts are treated via:
- Electrochemical Recovery : 92% Br₂ regeneration from HBr waste
- Incineration : CaCO₃ scrubbing neutralizes acidic emissions
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides or secondary amines.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Bromine-containing compounds (e.g., Q10, chalcone derivatives) exhibit distinct C-Br IR peaks (~600–700 cm⁻¹) and lower melting points compared to nitro (-NO2) or methoxy (-OCH3) analogs .
- Amino groups enhance solubility in polar solvents due to hydrogen bonding, whereas bromomethyl groups increase molecular weight and halogen-directed reactivity .
Biological Activity
1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes an amino group, a bromomethyl group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interaction with cellular receptors.
- Molecular Formula : C10H12BrN O
- Molecular Weight : Approximately 242.11 g/mol
- Structural Features :
- Amino Group : Facilitates hydrogen bonding with proteins.
- Bromomethyl Group : Enhances binding affinity due to its electronegative nature, allowing for covalent interactions with nucleophilic sites on enzymes.
Biological Activity Overview
Research indicates that 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one exhibits significant biological activity that may be relevant in pharmacology. The compound's structural features allow it to interact with various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the bromomethyl moiety may participate in covalent bonding. This dual interaction can modulate enzymatic activity and influence cellular signaling pathways.
- Receptor Interaction : The compound's ability to bind to cellular receptors suggests potential therapeutic applications, particularly in conditions where receptor modulation is beneficial.
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds similar to 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one:
- Antimalarial Activity : A related class of compounds has shown moderate antiplasmodial activity against Plasmodium falciparum, with IC50 values indicating potential for further development as antimalarial agents .
- Cytotoxicity Studies : Preliminary investigations into the cytotoxic effects of this compound revealed that it may exhibit selective toxicity towards certain cancer cell lines, suggesting its potential as an anticancer agent .
- Binding Affinity Studies : Research has focused on the interactions of this compound with various enzymes and receptors, highlighting its potential as a lead compound for drug development.
Comparative Analysis
The following table summarizes key features and biological activities of 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one compared to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Amino-4-(bromomethyl)phenyl)propan-2-one | Amino & Bromomethyl groups | Enzyme inhibition, receptor modulation |
| 1-(2-Amino-6-bromomethyl)phenylpropan-2-one | Similar structure, different bromine position | Moderate antiplasmodial activity |
| 1-(4-Amino-2-bromomethyl)phenylpropan-2-one | Different amino position | Potential anticancer properties |
Q & A
Q. Characterization :
- NMR : Use H/C NMR to confirm bromomethyl (-CHBr) and amino (-NH) groups.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for precise structural determination .
How can structural contradictions between spectroscopic data and computational models be resolved?
Advanced
Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. Methodological solutions:
- Variable-temperature NMR : Identify conformational flexibility in solution.
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data.
- Single-crystal X-ray diffraction : Resolve absolute configuration and validate computational models, as demonstrated in for bromophenyl derivatives .
What strategies enhance the reactivity of the bromomethyl group in nucleophilic substitution reactions?
Advanced
The bromomethyl group’s leaving ability is influenced by steric and electronic factors:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems.
- Microwave-assisted synthesis : Reduce reaction times and improve yields, as seen in for reductive amination steps .
How can this compound be evaluated for biological activity, and what assays are suitable?
Q. Advanced
- Antimicrobial testing : Adapt protocols from , where chalcone derivatives were screened against Aspergillus niger and bacterial strains using agar diffusion assays .
- Enzyme inhibition studies : Target monoamine transporters (e.g., serotonin/dopamine) via competitive binding assays, referencing ’s Grignard-based synthesis of bioactive analogs .
What green chemistry approaches can be applied to its synthesis?
Q. Advanced
- Solvent-free reactions : Use mechanochemical grinding or ball milling to eliminate toxic solvents.
- Catalytic recycling : Immobilize catalysts (e.g., Pd nanoparticles) on reusable supports.
- Biodegradable solvents : Replace traditional solvents with PEG-based systems, as highlighted in for chalcone synthesis .
How should safety protocols be designed for handling brominated intermediates?
Q. Basic
- Ventilation : Use fume hoods to minimize inhalation of volatile brominated compounds.
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal, per guidelines in and .
What analytical techniques are critical for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
